molecular formula C16H10O6 B190525 Aflatoxin P1 CAS No. 32215-02-4

Aflatoxin P1

Cat. No. B190525
CAS RN: 32215-02-4
M. Wt: 298.25 g/mol
InChI Key: NRCXNPKDOMYPPJ-HYORBCNSSA-N
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Description

Aflatoxins are various poisonous carcinogens and mutagens that are produced by certain molds, particularly Aspergillus species . They grow in soil, decaying vegetation, and various staple foodstuffs and commodities . Aflatoxins are among the most carcinogenic substances known . After entering the body, aflatoxins may be metabolized by the liver to a reactive epoxide intermediate or hydroxylated to become the less harmful aflatoxin M1 .


Synthesis Analysis

Aflatoxins are produced by many species of Aspergillus, particularly A. parasiticus and A. flavus . Aflatoxin B1 is considered the most toxic and is produced by both Aspergillus flavus and Aspergillus parasiticus . Aflatoxin M1 is present in the fermentation broth of Aspergillus parasiticus, but it and aflatoxin M2 are also produced when an infected liver metabolizes aflatoxin B1 and B2 .


Molecular Structure Analysis

Aflatoxins are common contaminants for various foods, feeds, and crops, such as corn, rice, and peanuts . There are many types of aflatoxins, such as aflatoxin B1 (AFB1, C17H12O6), aflatoxin B2 (AFB2, C17H14O6), aflatoxin G1 (AFG1, C17H12O7), aflatoxin G2 (AFG2, C17H14O7), aflatoxin M1 (AFM1, C17H12O7), aflatoxin M2 (AFM2, C17H14O7), aflatoxin P1 (AFP1, C16H10O6), and aflatoxin Q1 (AFQ1, C17H12O7) .


Chemical Reactions Analysis

O-dealkylation, ketoreduction, epoxidation, and hydroxylation are the major metabolic pathways of AFB1. These reactions lead to the creation of highly toxic AFBO and AFM1 or relatively nontoxic forms, such as aflatoxin P1 (AFP1), AFQ1, or aflatoxin 2a (AFB2a) .


Physical And Chemical Properties Analysis

Aflatoxins are produced by filamentous fungi, primarily Aspergillus flavus, A. parasiticus, and A. nomius . Aflatoxins are common contaminants for various foods, feeds, and crops, such as groundnuts . They are more easily produced in humid and high temperature environment .

Scientific Research Applications

Aflatoxin P1: Comprehensive Analysis of Scientific Research Applications

Detection and Analysis Methods: Recent advances in detection technologies have focused on the development of electrochemical biosensors for detecting Aflatoxin P1 (AFP1) in various substances, such as milk. These include immunosensors and aptasensors, which offer high sensitivity and specificity .

Food Safety and Toxicity Studies: Aflatoxin P1 is used as a biomarker to assess human exposure to AFB1, a related aflatoxin. Studies have shown that certain fungi, like Pleurotus species, can degrade AFB1, potentially reducing its toxicity .

Environmental Monitoring: AFP1’s presence in the environment can be monitored as an indicator of aflatoxin contamination, which is crucial for food safety and public health measures .

Development of Non-Hazardous Detection Methods: Research is being conducted to develop more environment-friendly materials with low toxicity for rapid detection methods of aflatoxins, including AFP1 .

Clinical Features and Prevention: AFP1 is studied for its clinical effects, such as acute aflatoxicosis when it binds to liver proteins, and its role in DNA damage when it forms adducts with DNA .

Mechanism of Action

Target of Action

Aflatoxin P1, like other aflatoxins, primarily targets the liver . The liver is the main organ for the metabolism of aflatoxin P1, where it is bioactivated by various microsomal cytochrome enzymes (CYP450) . In the liver, CYP3A4 plays a significant role in biotransforming aflatoxin P1 to the toxic product Aflatoxin-exo 8,9-epoxide .

Mode of Action

The mode of action of aflatoxin P1 involves its interaction with its targets, leading to changes at the molecular level. The compound is metabolized by CYP450 enzymes to form a reactive and electrophilic metabolite, Aflatoxin-exo 8,9-epoxide . This metabolite is highly reactive and can bind to DNA and other macromolecules, causing genotoxicity .

Biochemical Pathways

The biochemical pathways affected by aflatoxin P1 involve the metabolism of the compound to its reactive form and the subsequent interactions of this form with cellular components. The compound is metabolized by CYP450 enzymes to form Aflatoxin-exo 8,9-epoxide . This metabolite can then bind to DNA, causing DNA damage and potentially leading to mutations . Additionally, aflatoxin P1 can cause oxidative stress .

Pharmacokinetics

The pharmacokinetics of aflatoxin P1 involve its absorption, distribution, metabolism, and excretion (ADME). Upon ingestion, aflatoxin P1 is absorbed in the duodenum and reaches the liver, where it is metabolized by CYP450 enzymes . The rate of formation of Aflatoxin-exo 8,9-epoxide and its conjugation with glutathione are key parameters in the sensitivity to the toxic effect of aflatoxin P1 .

Result of Action

The result of aflatoxin P1’s action at the molecular and cellular level is primarily genotoxicity, immunotoxicity, and acute intoxication . The compound’s reactive metabolite can bind to DNA, causing DNA damage and potentially leading to mutations . This can result in a range of diseases, including liver cancer .

Action Environment

The action of aflatoxin P1 can be influenced by various environmental factors. The fungus that produces aflatoxins, Aspergillus, can grow over a wide range of temperatures (12 to 48°C), with an optimum for growth at 37°C . Therefore, the production of aflatoxins, including aflatoxin P1, can be influenced by environmental conditions such as temperature and humidity .

Safety and Hazards

Aflatoxins are known to be genotoxic and carcinogenic, exposure through food should be kept as low as possible . They can be fatal if swallowed or in contact with skin or if inhaled . They may cause cancer . Precautionary measures include not breathing dust/ fume/ gas/ mist/ vapours/ spray, washing hands thoroughly after handling, wearing protective gloves/ protective clothing, and wearing respiratory protection .

Future Directions

With the advancement of analytical and detection techniques, approximately 21 AFTs have been identified . Future research is necessary to develop more convenient, more accurate, faster, and cost-effective technologies to detect aflatoxins .

properties

IUPAC Name

(3S,7R)-11-hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),4,10,13(17)-pentaene-16,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O6/c17-8-2-1-6-11-9(18)5-10-13(7-3-4-20-16(7)21-10)14(11)22-15(19)12(6)8/h3-5,7,16,18H,1-2H2/t7-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCXNPKDOMYPPJ-HYORBCNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C3=C(C4=C(C=C3O)OC5C4C=CO5)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C2=C1C3=C(C4=C(C=C3O)O[C@@H]5[C@H]4C=CO5)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185977
Record name Aflatoxin P1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32215-02-4
Record name Aflatoxin P1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32215-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aflatoxin P1
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aflatoxin P1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aflatoxin P1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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